REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]([C:19]([O:21]CC)=O)([F:18])[CH2:13][CH2:14][C:15](O)=[O:16].C(C1NC=CN=1)(C1[NH:27]C=CN=1)=O.CN(C1N=CC=CN=1)C>O1CCCC1>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1([F:18])[CH2:13][CH2:14][C:15](=[O:16])[NH:27][C:19]1=[O:21]
|
Name
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4-(1,3-dioxoisoindolin-2-yl)-4-(ethoxycarbonyl)-4-fluorobutanoic acid
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Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C(CCC(=O)O)(F)C(=O)OCC
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Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
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C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
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CN(C)C1=NC=CC=N1
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
|
the residue is stirred with methylene chloride (50 mL) for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
|
at reflux for 18 hours
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Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
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Type
|
WASH
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Details
|
The organic layer is washed with water and brine (40 mL each)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C1(C(NC(CC1)=O)=O)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |